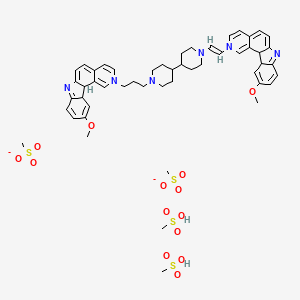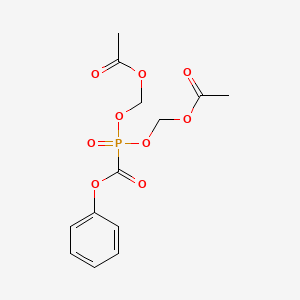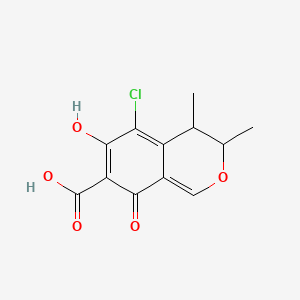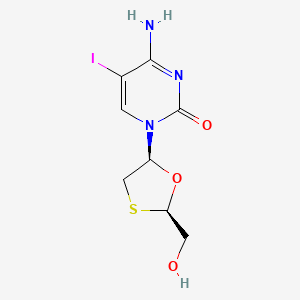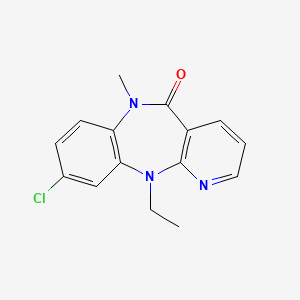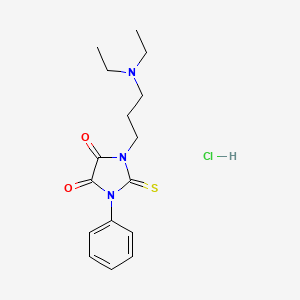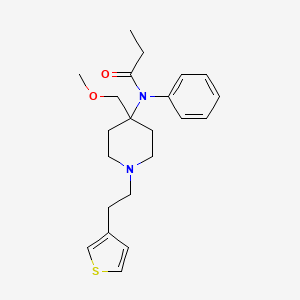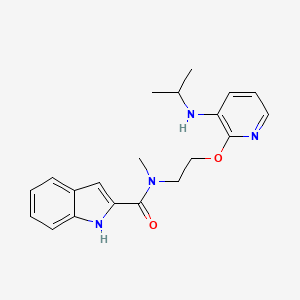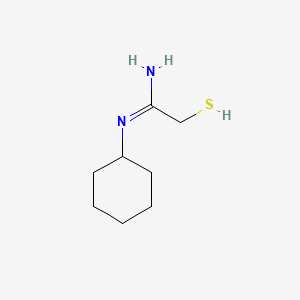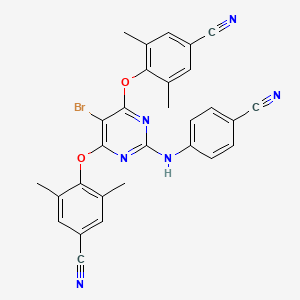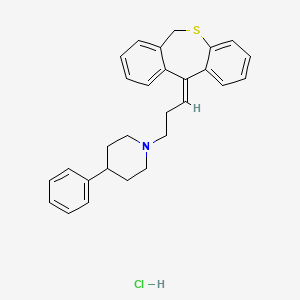
1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a dibenzo(b,e)thiepin moiety linked to a phenylpiperidine group. It is primarily used in the pharmaceutical industry due to its potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride typically involves multiple steps, starting from the preparation of the dibenzo(b,e)thiepin core This core can be synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, such as altering neurotransmitter levels in the brain, which is why it is of interest in the treatment of neurological conditions.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride stands out due to its unique structural features and potent biological activity. Similar compounds include:
Dothiepin hydrochloride: Another dibenzo(b,e)thiepin derivative with antidepressant properties.
Dosulepin hydrochloride: Known for its use in treating depression and anxiety.
These compounds share structural similarities but differ in their specific pharmacological profiles and therapeutic applications.
Properties
CAS No. |
15053-14-2 |
|---|---|
Molecular Formula |
C28H30ClNS |
Molecular Weight |
448.1 g/mol |
IUPAC Name |
1-[(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-4-phenylpiperidine;hydrochloride |
InChI |
InChI=1S/C28H29NS.ClH/c1-2-9-22(10-3-1)23-16-19-29(20-17-23)18-8-14-26-25-12-5-4-11-24(25)21-30-28-15-7-6-13-27(26)28;/h1-7,9-15,23H,8,16-21H2;1H/b26-14+; |
InChI Key |
CRKUFHOTUCIYJU-BCUBJXSGSA-N |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)CC/C=C/3\C4=CC=CC=C4CSC5=CC=CC=C53.Cl |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCC=C3C4=CC=CC=C4CSC5=CC=CC=C53.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


